![molecular formula C8H10O2S B13156259 3,4-Dimethylbenzenesulfinicacid](/img/structure/B13156259.png)
3,4-Dimethylbenzenesulfinicacid
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Overview
Description
3,4-Dimethylbenzenesulfinic acid is an organic compound with the molecular formula C8H10O2S. It is a derivative of benzenesulfinic acid, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its role in various chemical reactions and its applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzenesulfinic acid can be synthesized through several methods. One common method involves the sulfonation of 3,4-dimethyltoluene (also known as 3,4-xylene) with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfinic acid. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3,4-dimethylbenzenesulfinic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and distillation, ensures the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylbenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,4-dimethylbenzenesulfonic acid.
Reduction: It can be reduced to form 3,4-dimethylbenzene.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 3,4-Dimethylbenzenesulfonic acid.
Reduction: 3,4-Dimethylbenzene.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3,4-Dimethylbenzenesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-dimethylbenzenesulfinic acid exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The sulfinic acid group is reactive and can participate in redox reactions, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzenesulfonic acid: An oxidized form of 3,4-dimethylbenzenesulfinic acid.
3,4-Dimethylbenzene: A reduced form of the compound.
Benzenesulfinic acid: The parent compound without the methyl substitutions.
Uniqueness
3,4-Dimethylbenzenesulfinic acid is unique due to the presence of methyl groups at the 3 and 4 positions, which can influence its reactivity and interactions in chemical reactions. This structural modification can enhance its stability and specificity in various applications compared to its parent compound, benzenesulfinic acid.
Biological Activity
3,4-Dimethylbenzenesulfinic acid, also known as 3,4-dimethylbenzenesulfonic acid, is an organic compound with the molecular formula C8H10O3S. This compound is a derivative of benzenesulfonic acid, characterized by two methyl groups at the 3 and 4 positions on the benzene ring. Its unique chemical structure contributes to its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry.
- Molecular Formula : C8H10O3S
- Molecular Weight : Approximately 186.23 g/mol
- Functional Groups : Sulfonic acid (-SO₃H), methyl groups (-CH₃)
The sulfonic acid group in 3,4-dimethylbenzenesulfinic acid enhances its solubility in water and organic solvents, making it a versatile reagent in chemical reactions.
The biological activity of 3,4-dimethylbenzenesulfinic acid is primarily attributed to its ability to interact with various biological molecules. The sulfonic acid group can act as a proton donor, facilitating numerous biochemical reactions. Additionally, it can influence enzyme activity and protein functions through reversible binding or modification of active sites.
Biological Activities
-
Antimicrobial Properties :
- Studies have indicated that 3,4-dimethylbenzenesulfinic acid exhibits antibacterial and antifungal activities. Research has shown its effectiveness against common pathogens, although specific mechanisms require further elucidation.
-
Enzyme Inhibition :
- The compound has been reported to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes. For instance, it may modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cytotoxicity Studies :
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of 3,4-dimethylbenzenesulfinic acid against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both bacteria.
Bacteria | MIC (µg/mL) |
---|---|
Escherichia coli | 100 |
Staphylococcus aureus | 100 |
This study highlights the potential use of this compound as a natural antimicrobial agent in pharmaceuticals.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of 3,4-dimethylbenzenesulfinic acid with cytochrome P450 enzymes. The results showed that at a concentration of 50 µM, the compound inhibited enzyme activity by approximately 30%, suggesting potential applications in drug interactions and metabolic studies.
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety profile of 3,4-dimethylbenzenesulfinic acid:
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3,4-dimethylbenzenesulfinic acid |
InChI |
InChI=1S/C8H10O2S/c1-6-3-4-8(11(9)10)5-7(6)2/h3-5H,1-2H3,(H,9,10) |
InChI Key |
YNOZDBHIJZOXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)O)C |
Origin of Product |
United States |
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